(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Polymers
Research has shown the significance of related compounds in the synthesis and development of new polyamides with notable thermal stability and solubility characteristics. For example, compounds synthesized through reactions involving tert-butylcatechol derivatives exhibit remarkable solubility in polar solvents and form transparent, flexible films. These polymers demonstrate high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in inert atmospheres, making them valuable for advanced material applications (Hsiao, Yang, & Chen, 2000).
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of tert-butoxycarbonyl-protected amino acids have been employed to create novel low molecular weight gelators. These gelators form gels with unique properties such as moldability, load-bearing capability, and self-healing, which are crucial for stress-bearing applications. The molecular interactions within these gels, particularly hydrogen bonding, play a pivotal role in their remarkable characteristics (Sahoo et al., 2012).
Organic Synthesis Methodologies
The compound and its related derivatives have been instrumental in the development of new synthetic methodologies. For instance, research on tert-butylcarbonyl-protected N-carboxanhydrides has highlighted their potential for dimerization in the presence of bases, leading to the formation of novel pyrrolidine analogs. Such reactions are significant for the synthesis of complex organic molecules, offering new pathways for the construction of heterocyclic compounds (Leban & Colson, 1996).
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-4-9-17(18,14(20)21)11-12-5-7-13(8-6-12)19(23)24/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAHSBNFIOYNRP-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375967 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-73-8 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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